molecular formula C11H16Cl2N2 B1377413 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride CAS No. 1427926-04-2

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride

Cat. No.: B1377413
CAS No.: 1427926-04-2
M. Wt: 247.16 g/mol
InChI Key: UZQLZJFHPJKMCK-UHFFFAOYSA-N
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Description

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 It is a derivative of pyridine and tetrahydropyridine, characterized by its unique structure that includes both a pyridine ring and a tetrahydropyridine ring

Biochemical Analysis

Biochemical Properties

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between this compound and MAO-B leads to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain . Additionally, this compound interacts with other biomolecules, such as dopamine transporters, influencing their function and impacting neurotransmitter levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This oxidative stress results from the compound’s ability to generate free radicals, which damage cellular components and disrupt normal cellular functions . Furthermore, this compound affects gene expression by altering the transcription of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to MAO-B, inhibiting its activity and leading to an accumulation of neurotransmitters such as dopamine . The inhibition of MAO-B by this compound is a critical step in its mechanism of action, as it prevents the breakdown of neurotransmitters and enhances their availability in the brain . Additionally, this compound interacts with dopamine transporters, further influencing neurotransmitter levels and affecting neuronal signaling . These interactions result in changes in gene expression, particularly in genes involved in oxidative stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained oxidative stress and mitochondrial dysfunction in cells, resulting in chronic cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild neurotoxic effects, while higher doses result in severe neurotoxicity and cell death . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and behavior in animal models . Additionally, high doses of this compound have been associated with toxic effects, including severe oxidative stress, mitochondrial dysfunction, and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, influencing the metabolism of neurotransmitters . The compound’s metabolism leads to the production of reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage . Additionally, the compound affects metabolic flux and metabolite levels, altering the balance of neurotransmitters and other biomolecules in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters, such as dopamine transporters, which facilitate its entry into neurons . Once inside the cells, the compound accumulates in specific regions, such as the mitochondria, where it exerts its effects on cellular function . The distribution of this compound within tissues is influenced by its interactions with binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the mitochondria, where it affects mitochondrial function and induces oxidative stress . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications . These modifications direct the compound to the mitochondria, where it interacts with mitochondrial enzymes and proteins, leading to changes in cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride typically involves the reaction of 4-methylpyridine with 1,2,3,6-tetrahydropyridine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is carried out under an inert atmosphere, often using argon or nitrogen gas, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Uniqueness

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine and tetrahydropyridine rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, which can be advantageous in certain contexts.

Properties

IUPAC Name

3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h2,4,7-8,12H,3,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLZJFHPJKMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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